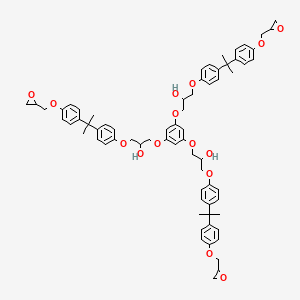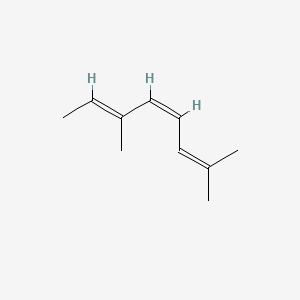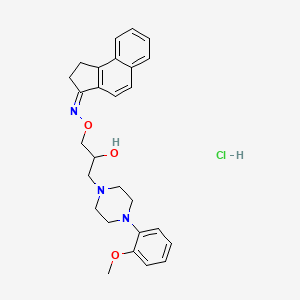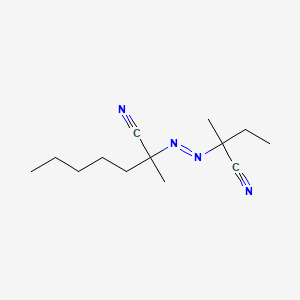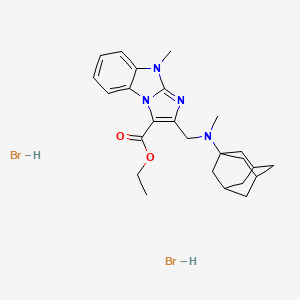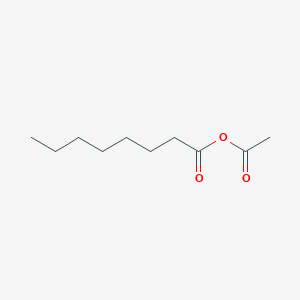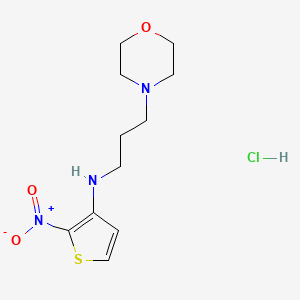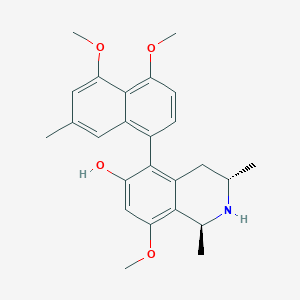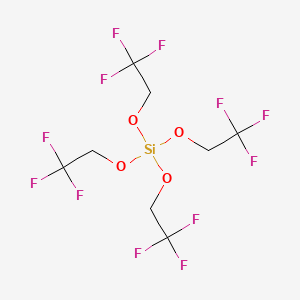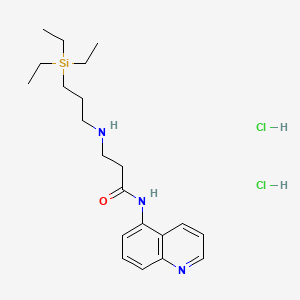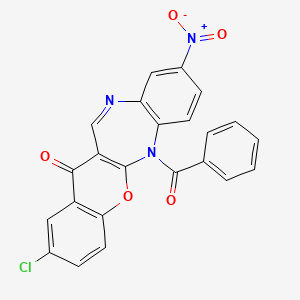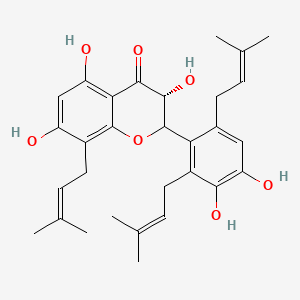
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxy-2,6-bis(3-methyl-2-butenyl)phenyl)-2,3-dihydro-3,5,7-trihydroxy-8-(3-methyl-2-butenyl)-, (2R,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxy-2,6-bis(3-methyl-2-butenyl)phenyl)-2,3-dihydro-3,5,7-trihydroxy-8-(3-methyl-2-butenyl)-, (2R,3R)- is a complex organic compound known for its unique chemical structure and diverse applications. This compound belongs to the flavonoid family, which is known for its antioxidant properties and potential health benefits. Its intricate structure includes multiple hydroxyl groups and prenylated side chains, contributing to its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriate chalcones followed by various functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. Its antioxidant properties are primarily due to its ability to donate hydrogen atoms or electrons, neutralizing free radicals. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Exhibits similar biological activities, including antioxidant and anti-inflammatory effects.
Uniqueness
What sets this compound apart is its unique prenylated side chains, which enhance its lipophilicity and potentially improve its bioavailability and interaction with biological membranes.
Properties
CAS No. |
152253-68-4 |
|---|---|
Molecular Formula |
C30H36O7 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(3R)-2-[3,4-dihydroxy-2,6-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H36O7/c1-15(2)7-10-18-13-23(33)26(34)20(12-9-17(5)6)24(18)30-28(36)27(35)25-22(32)14-21(31)19(29(25)37-30)11-8-16(3)4/h7-9,13-14,28,30-34,36H,10-12H2,1-6H3/t28-,30?/m0/s1 |
InChI Key |
DDKWTXSGQOKXGP-MBCWZBCWSA-N |
Isomeric SMILES |
CC(=CCC1=CC(=C(C(=C1C2[C@H](C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)CC=C(C)C)O)O)C |
Canonical SMILES |
CC(=CCC1=CC(=C(C(=C1C2C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)CC=C(C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


